An In-depth Technical Guide to 3-(Ethanesulfonyl)pyrrolidine Hydrochloride: Synthesis, Properties, and Applications in Medicinal Chemistry
An In-depth Technical Guide to 3-(Ethanesulfonyl)pyrrolidine Hydrochloride: Synthesis, Properties, and Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-(Ethanesulfonyl)pyrrolidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established principles of organic chemistry to offer a robust technical resource. We will delve into its chemical properties, propose a logical synthetic pathway, and discuss its potential applications in drug discovery, all while maintaining a strong foundation in scientific integrity.
Molecular Structure and Physicochemical Properties
3-(Ethanesulfonyl)pyrrolidine hydrochloride is a salt of the cyclic secondary amine, pyrrolidine, substituted at the 3-position with an ethanesulfonyl group. The hydrochloride salt form enhances its stability and aqueous solubility, which is often advantageous for pharmaceutical applications.
Structural Information
The structure of 3-(Ethanesulfonyl)pyrrolidine hydrochloride combines the saturated five-membered nitrogen-containing ring of pyrrolidine with the polar, electron-withdrawing ethanesulfonyl group.
Caption: Molecular structure of 3-(Ethanesulfonyl)pyrrolidine hydrochloride.
Physicochemical Data Summary
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | Not assigned | - |
| Molecular Formula | C₆H₁₄ClNO₂S | PubChem[1] |
| Molecular Weight | 199.70 g/mol | Calculated |
| Appearance | White to off-white solid | Analogy to similar amine hydrochlorides |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Soluble in water, methanol, DMSO | General property of hydrochloride salts |
| pKa (of pyrrolidinium) | ~10-11 | Analogy to pyrrolidine[2] |
Synthesis and Characterization
A specific, validated synthesis for 3-(Ethanesulfonyl)pyrrolidine hydrochloride is not published in peer-reviewed literature. However, a plausible synthetic route can be designed based on established methodologies for the synthesis of 3-substituted pyrrolidines.
Proposed Synthetic Pathway
A logical approach to the synthesis of 3-(Ethanesulfonyl)pyrrolidine involves the nucleophilic substitution of a suitable leaving group at the 3-position of a protected pyrrolidine with an ethanesulfinate salt, followed by deprotection and salt formation.
Caption: Proposed synthetic workflow for 3-(Ethanesulfonyl)pyrrolidine hydrochloride.
Experimental Protocol (Hypothetical):
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Mesylation of N-Boc-3-hydroxypyrrolidine: To a solution of N-Boc-3-hydroxypyrrolidine in dichloromethane at 0 °C, add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction at room temperature until completion, as monitored by TLC.
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Nucleophilic Substitution: The crude mesylate is then reacted with sodium ethanesulfinate in a polar aprotic solvent such as DMF at an elevated temperature to facilitate the SN2 displacement of the mesylate group.
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Deprotection and Salt Formation: The resulting N-Boc-3-(ethanesulfonyl)pyrrolidine is purified and then treated with a solution of HCl in a suitable solvent like dioxane or diethyl ether to remove the Boc protecting group and precipitate the desired hydrochloride salt.
Characterization Techniques
The structural confirmation of the synthesized 3-(Ethanesulfonyl)pyrrolidine hydrochloride would rely on a combination of spectroscopic methods.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as complex multiplets for the pyrrolidine ring protons. The protons on the carbon bearing the sulfonyl group would be shifted downfield.
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¹³C NMR: The carbon spectrum would show distinct signals for the two carbons of the ethyl group and the four carbons of the pyrrolidine ring.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the free base (C₆H₁₃NO₂S) at m/z 163.07.[1]
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the S=O stretching vibrations of the sulfonyl group, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.
Applications in Drug Discovery and Medicinal Chemistry
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3] Its three-dimensional structure allows for precise orientation of substituents to interact with biological targets. The incorporation of a sulfonyl group can further enhance the pharmacological profile of a molecule.
Role of the Pyrrolidine Moiety
The pyrrolidine ring can serve as a versatile scaffold to which various functional groups can be attached.[3] Its saturated nature provides a non-planar structure that can effectively probe the three-dimensional space of a protein's binding pocket. The nitrogen atom can act as a hydrogen bond acceptor or, in its protonated form, a hydrogen bond donor, facilitating interactions with target proteins.[3]
Significance of the Sulfonyl Group
The sulfonyl group is a key functional group in many pharmaceuticals.[4] Its introduction into a molecule can:
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Increase Polarity and Solubility: The polar nature of the sulfonyl group can improve the aqueous solubility of a compound, which is often beneficial for drug delivery.[5]
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Act as a Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, contributing to the binding affinity of the molecule to its target.[5]
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Enhance Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.[5]
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Serve as a Bioisostere: The sulfonyl group can act as a bioisostere for other functional groups like amides or esters, allowing for the fine-tuning of a molecule's properties.[5]
Given these properties, 3-(Ethanesulfonyl)pyrrolidine hydrochloride is a valuable building block for the synthesis of novel compounds targeting a wide range of biological targets, including enzymes and receptors where the specific spatial arrangement and electronic properties of the ethanesulfonylpyrrolidine moiety can lead to potent and selective interactions.
Safety, Handling, and Storage
While a specific safety data sheet for 3-(Ethanesulfonyl)pyrrolidine hydrochloride is not available, general precautions for handling pyrrolidine derivatives and sulfonyl-containing compounds should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-(Ethanesulfonyl)pyrrolidine hydrochloride represents a promising, yet underexplored, building block for medicinal chemistry. Its combination of a privileged pyrrolidine scaffold and a functionally important ethanesulfonyl group makes it an attractive starting point for the design and synthesis of novel therapeutic agents. While direct experimental data is currently scarce, this guide provides a solid foundation for researchers to understand its properties, devise synthetic strategies, and explore its potential in drug discovery programs. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully unlock its therapeutic potential.
References
-
3-(ethanesulfonyl)pyrrolidine hydrochloride. PubChem. Available from: [Link]
- Process for the preparation of pyrollidine-3-carboxylic acids. Google Patents.
-
PROCESS FOR PRODUCING AN AMINOPYRROLIDINE DERIVATIVE. European Patent Office. Available from: [Link]
-
Application of Sulfonyl in Drug Design. ResearchGate. Available from: [Link]
- Synthesis of pyrrolidine. Google Patents.
- United States Patent Office. Google Patents.
-
Pyrrolidine Products. HBCChem, Inc. Available from: [Link]
-
Pyrrolidine. Advanced ChemBlocks. Available from: [Link]
-
Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Bentham Science. Available from: [Link]
-
Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. MDPI. Available from: [Link]
-
Pyrrolidine (Compound). Exposome-Explorer. Available from: [Link]
-
Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents. PubMed. Available from: [Link]
- A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). Google Patents.
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry. Available from: [Link]
-
Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. Taylor & Francis Online. Available from: [Link]
-
Pyrrolidine. Wikipedia. Available from: [Link]
-
Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. National Center for Biotechnology Information. Available from: [Link]
-
3-Pyrrolidinone Hydrochloride. Pharmaffiliates. Available from: [Link]
-
Pyrrolidine, TMS derivative. NIST WebBook. Available from: [Link]
-
Pyrrolidine. NIST WebBook. Available from: [Link]
-
Pyrrolidine - Optional[1H NMR] - Spectrum. SpectraBase. Available from: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available from: [Link]
-
1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm). ResearchGate. Available from: [Link]
Sources
- 1. PubChemLite - 3-(ethanesulfonyl)pyrrolidine hydrochloride (C6H13NO2S) [pubchemlite.lcsb.uni.lu]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. ajchem-b.com [ajchem-b.com]
- 5. researchgate.net [researchgate.net]
